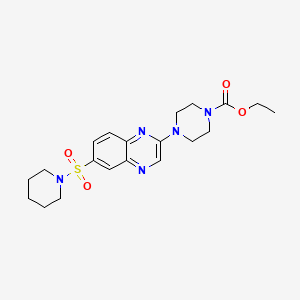

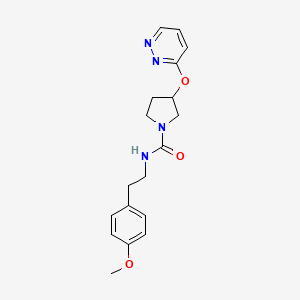

1-(4-methoxybenzyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-methoxybenzyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea, also known as MI-773, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Aplicaciones Científicas De Investigación

Synthesis and Pharmacokinetics Applications

Synthesis of Deuterium-Labeled Derivatives for Pharmacokinetic Studies : A study focused on synthesizing a stable deuterium-labeled derivative of a related compound for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis. This process aids in the investigation of drug absorption and distribution, indicating its utility in pharmacokinetic studies (Liang et al., 2020).

Organic Chemistry and Catalysis

Development of New Protecting Groups for Carboxylic Acids : Research into the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters showcased the compound's role as a new protecting group for carboxylic acids. This method is compatible with several functional groups vulnerable to reductive debenzylation reactions (Yoo, Kim Hye, & Kyu, 1990).

Spectroscopic and Computational Studies

Spectroscopic Characterization and Computational Studies : A research effort involved the synthesis and characterization of ethyl-2-(2-(2-methylbenzylidene)hydrazinyl)thiazole-4-carboxylate derivatives, employing techniques like NMR, FT-IR, UV-Vis, and X-ray diffraction. Computational methods including density functional theory (DFT) and time-dependent DFT (TDDFT) were applied to study the optimized geometry, nonlinear optical (NLO) properties, and molecular orbitals of the compounds, revealing their potential in technological applications (Haroon et al., 2019).

Chemical Synthesis and Ligand Development

Efficient Transesterification/Acylation Reactions : Imidazol-2-ylidenes, a family of N-heterocyclic carbenes (NHC), demonstrated efficiency as catalysts in transesterification involving various esters and alcohols. The study highlights the synthesis of aryl- or alkyl-substituted NHC catalysts, showcasing the compound's relevance in facilitating acylation reactions (Grasa, Gueveli, Singh, & Nolan, 2003).

Antimicrobial Activity

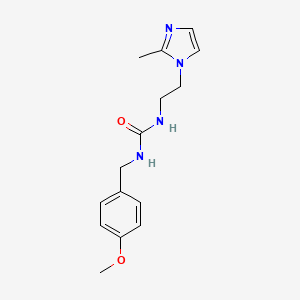

Antimicrobial Activity of Schiff Bases : Research into imino-4-methoxyphenol thiazole derived Schiff bases explored their synthesis and antimicrobial activity against bacteria and fungi. The study evaluated the compounds' efficacy in inhibiting microbial growth, contributing to the understanding of their potential applications in antimicrobial treatments (Vinusha et al., 2015).

Propiedades

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-[2-(2-methylimidazol-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-12-16-7-9-19(12)10-8-17-15(20)18-11-13-3-5-14(21-2)6-4-13/h3-7,9H,8,10-11H2,1-2H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOBHXBYAOPYKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)NCC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2992265.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine](/img/structure/B2992267.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2992268.png)

![3-(4-Bromophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2992273.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2992274.png)

![2-phenyl-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2992275.png)

![5-allyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2992279.png)

![6-[(3-Chlorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2992280.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxypropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2992281.png)